

Spectroscopic Analysis of (2-Iodo-3-methoxyphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Iodo-3-methoxyphenyl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Iodo-3-methoxyphenyl)methanol** (CAS No. 162136-06-3). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents predicted data based on the chemical structure and spectroscopic principles, organized into clear, accessible tables.

Molecular Structure and Properties

- IUPAC Name: **(2-Iodo-3-methoxyphenyl)methanol**
- Molecular Formula: $C_8H_9IO_2$ [\[1\]](#)
- Molecular Weight: 264.06 g/mol [\[1\]](#)
- CAS Number: 162136-06-3 [\[1\]](#) [\[2\]](#) [\[3\]](#)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **(2-iodo-3-methoxyphenyl)methanol**, ^1H NMR and ^{13}C NMR spectra would provide key information about the number and connectivity of protons and carbons.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4	d	1H	Ar-H
~7.1	t	1H	Ar-H
~6.8	d	1H	Ar-H
~4.7	s	2H	$-\text{CH}_2\text{OH}$
~3.9	s	3H	$-\text{OCH}_3$
~2.5	br s	1H	$-\text{OH}$

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~158	Ar-C- OCH_3
~140	Ar-C- CH_2OH
~130	Ar-CH
~122	Ar-CH
~110	Ar-CH
~90	Ar-C-I
~65	$-\text{CH}_2\text{OH}$
~56	$-\text{OCH}_3$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1580-1450	Medium-Strong	C=C stretch (aromatic ring)
1250-1200	Strong	C-O stretch (aryl ether)
1050-1000	Strong	C-O stretch (primary alcohol)
~550	Medium	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
264	Molecular ion [M] ⁺
247	[M-OH] ⁺
233	[M-CH ₂ OH] ⁺
137	[M-I] ⁺
107	[C ₇ H ₇ O] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **(2-Iodo-3-methoxyphenyl)methanol** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H . Standard pulse programs are used for both ^1D and 2D experiments. For ^1H NMR, 8-16 scans are typically sufficient, while ^{13}C NMR may require a larger number of scans for adequate signal-to-noise.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

FT-IR Spectroscopy

- **Sample Preparation (Thin Film Method):** Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.^[4] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).^[4] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.^[4]
- **Data Acquisition:** Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the major absorption bands and assign them to the corresponding functional groups.

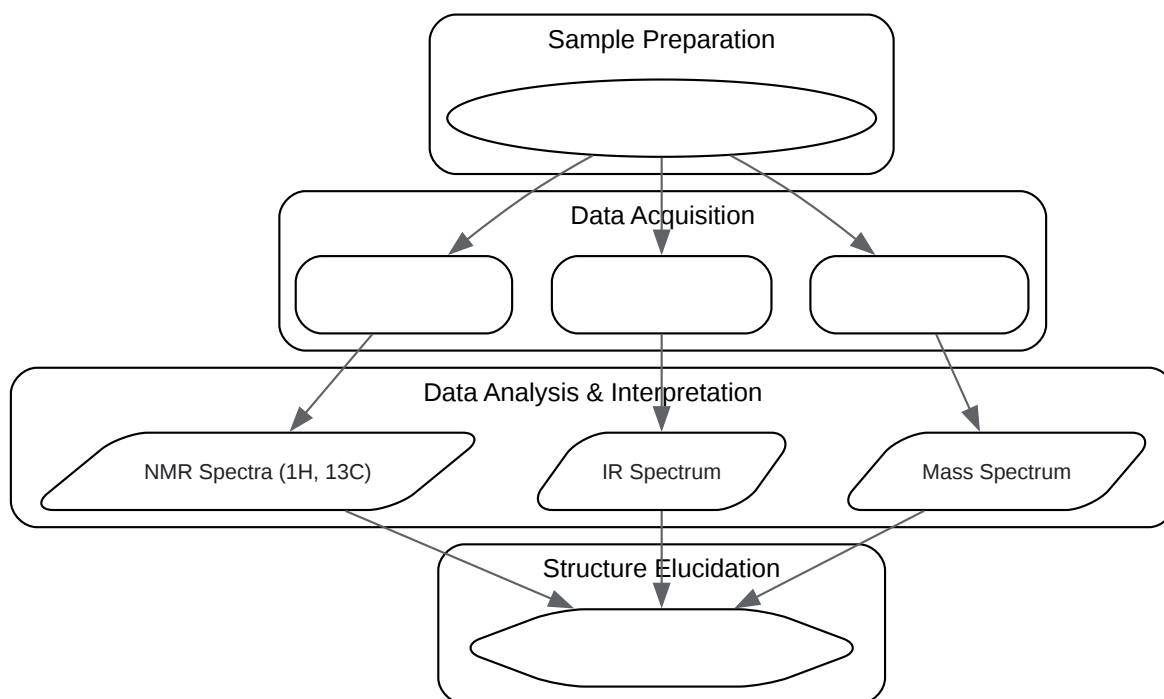
Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).^[5] For EI, the sample is vaporized and bombarded with a high-energy electron beam.^[6]

- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum. The data system plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for an organic compound like **(2-Iodo-3-methoxyphenyl)methanol**.



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